molecular formula C5H3BrFNO2S B1525520 5-Bromopyridine-2-sulfonyl fluoride CAS No. 1311315-48-6

5-Bromopyridine-2-sulfonyl fluoride

Cat. No. B1525520
CAS RN: 1311315-48-6
M. Wt: 240.05 g/mol
InChI Key: BPJYQWDSPWLLNO-UHFFFAOYSA-N
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Description

5-Bromopyridine-2-sulfonyl fluoride is a chemical compound with the CAS Number: 1311315-48-6 . It has a molecular weight of 240.05 and its IUPAC name is 5-bromo-2-pyridinesulfonyl fluoride . It is stored at a temperature of 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H3BrFNO2S/c6-4-1-2-5 (8-3-4)11 (7,9)10/h1-3H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Sulfonyl fluorides, such as this compound, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 92-94 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • New Fluorosulfonylation Reagents : The development of new fluorosulfonylation reagents like 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF) highlights the potential of similar compounds in enriching the sulfur(vi) fluoride exchange (SuFEx) tool cabinet. These reagents are instrumental in the regioselective synthesis of sulfonyl fluoride moieties, demonstrating their utility in the creation of functionalized isoxazoles (Leng & Qin, 2018).

  • Applications in Medicinal Chemistry : The reaction of N-aminopyridines with 1-bromoethene-1-sulfonyl fluoride (BESF) led to the production of various sulfonyl fluorides, showcasing the reaction's broad substrate specificity and operational simplicity. This process holds significant value in medicinal chemistry and other related disciplines (Wu & Qin, 2023).

  • Sulfonyl Fluoride Synthesis : The electrochemical approach for preparing sulfonyl fluorides using thiols or disulfides with KF (potassium fluoride) presents a mild and environmentally friendly method. This approach has a broad substrate scope, essential for various applications, including sulfur(VI) fluoride exchange-based "click chemistry" (Laudadio et al., 2019).

  • Fluorosulfonylation of Unactivated Olefins : The development of efficient methods to access sulfonyl fluorides, like the three-component aminofluorosulfonylation of unactivated olefins, is significant due to these compounds' widespread applications in various areas, including emerging sulfur(VI) fluoride exchange (SuFEx) click chemistry (Zhong et al., 2021).

Pharmaceutical and Biological Research

  • Inhibition of Fatty Acid Amide Hydrolase : Sulfonyl fluorides, like hexadecyl sulfonylfluoride (AM374), have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH). This research opens pathways for the development of new sulfonyl fluoride analogs with potential applications in inhibiting FAAH, which is significant in the context of pharmacological research (Alapafuja et al., 2012).

Crosslinkable Polymers for Fuel-Cell Membranes

  • Development of Fluorinated Terpolymers : The radical terpolymerization of fluorinated comonomers, including vinylidene fluoride, leads to the production of poly[vinylidene fluoride-ter-perfluoro(4-methyl-3,6-dioxaoct-7-ene) sulfonyl fluoride-ter-8-bromo-1H,1H,2H-perfluorooct-1-ene]. These terpolymers, featuring sulfonyl fluoride and brominated side groups, hold promise for fuel-cell membrane applications (Sauguet et al., 2006).

Safety and Hazards

The safety information for 5-Bromopyridine-2-sulfonyl fluoride includes several hazard statements: H302, H314, H335 . These indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Sulfonyl fluorides, such as 5-Bromopyridine-2-sulfonyl fluoride, have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . Future research may focus on the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .

Mechanism of Action

Target of Action

It’s known that sulfonyl fluorides are generally used as electrophilic agents in organic synthesis, suggesting that their targets could be nucleophilic sites in biological molecules .

Mode of Action

5-Bromopyridine-2-sulfonyl fluoride, like other sulfonyl fluorides, is likely to act as an electrophile, reacting with nucleophiles in biological systems. The bromine atom on the pyridine ring may enhance the electrophilicity of the sulfonyl fluoride group, facilitating its reaction with targets .

Biochemical Pathways

Given its potential reactivity, it could conceivably interfere with a variety of biochemical processes, particularly those involving nucleophilic sites on biomolecules .

Pharmacokinetics

Factors such as its molecular weight (24005 g/mol ) and physical properties (melting point 92-94°C ) could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with these targets. Given its potential reactivity, it could conceivably cause modifications to biomolecules, potentially altering their function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of this compound. For instance, its reactivity as an electrophile might be enhanced under conditions that favor the formation of nucleophiles .

properties

IUPAC Name

5-bromopyridine-2-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJYQWDSPWLLNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1311315-48-6
Record name 5-bromopyridine-2-sulfonyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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